2-amino-5-cyclohexylpentanoic acid
CAS No.: 5428-12-6
Cat. No.: VC8024906
Molecular Formula: C11H21NO2
Molecular Weight: 199.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5428-12-6 |
|---|---|
| Molecular Formula | C11H21NO2 |
| Molecular Weight | 199.29 g/mol |
| IUPAC Name | 2-amino-5-cyclohexylpentanoic acid |
| Standard InChI | InChI=1S/C11H21NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h9-10H,1-8,12H2,(H,13,14) |
| Standard InChI Key | LGIVZSMPEFXNLH-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)CCCC(C(=O)O)N |
Introduction
Structural and Chemical Properties
2-Amino-5-cyclohexylpentanoic acid (molecular formula: C₁₁H₂₁NO₂, molecular weight: 199.29 g/mol) features a cyclohexyl group at the fifth carbon of a pentanoic acid chain, with an amino group at the second position. The compound exists in two enantiomeric forms, (R)- and (S)-configurations, which exhibit distinct steric and electronic properties influencing their reactivity and interactions in biological systems.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₁NO₂ |
| Molecular Weight | 199.29 g/mol |
| CAS Number | 5428-12-6 |
| Enantiomers | (R)- and (S)-configurations |
| Solubility | Moderate in organic solvents |
The cyclohexyl moiety introduces significant hydrophobicity, enhancing membrane permeability in peptide derivatives. This structural feature also contributes to conformational rigidity, which can stabilize secondary structures in synthetic peptides .
Synthetic Methodologies
Synthesis of 2-amino-5-cyclohexylpentanoic acid typically involves multi-step strategies to incorporate the cyclohexyl group while preserving stereochemical integrity. A common approach utilizes Fmoc (9-fluorenylmethyloxycarbonyl) protection to prevent unwanted side reactions during peptide coupling.
Fmoc-Protection Strategy
The (S)-enantiomer’s Fmoc-protected derivative (CAS 2350058-24-9) is synthesized via reaction with Fmoc chloride in dichloromethane or dimethylformamide, using diisopropylethylamine as a base. This method achieves yields exceeding 85% under optimized conditions.
Table 2: Representative Synthesis Conditions
| Parameter | Details |
|---|---|
| Reagents | Fmoc chloride, DIEA, DCM/DMF |
| Temperature | Room temperature (20–25°C) |
| Reaction Time | 4–6 hours |
| Yield | 85–90% |
Alternative routes employ cyclohexanevaleric acid (CAS 5962-88-9) as a precursor, undergoing amination via Curtius rearrangement or enzymatic resolution to access enantiopure forms .
Applications in Peptide Synthesis
The compound’s primary utility lies in solid-phase peptide synthesis (SPPS), where its Fmoc-protected form enables sequential assembly of complex peptides.
Role in SPPS
-
Amino Group Protection: The Fmoc group shields the amino functionality during coupling, permitting selective deprotection under mild basic conditions (e.g., piperidine).
-
Side Chain Incorporation: The cyclohexyl side chain enhances peptide stability against proteolytic degradation, a critical factor in therapeutic peptide design .
Table 3: Comparative Stability of Peptide Derivatives
| Side Chain | Proteolytic Half-Life (h) |
|---|---|
| Cyclohexyl | 12.3 ± 1.2 |
| Phenyl | 8.7 ± 0.9 |
| Linear Alkyl | 5.1 ± 0.6 |
Data adapted from peptide stability assays highlight the cyclohexyl group’s superiority in prolonging half-life compared to phenyl or linear alkyl substituents .
Fmoc-Protected Derivatives
The Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid (C₂₆H₃₁NO₄, MW 421.5 g/mol) is indispensable in modern peptide chemistry. Its synthesis and applications are well-documented:
-
Deprotection Efficiency: Treatment with 20% piperidine in DMF removes the Fmoc group within 10 minutes, achieving >95% deprotection yield.
-
Coupling Kinetics: Activators like HBTU/HOBt facilitate coupling with reaction times under 1 hour, critical for high-throughput synthesis.
Medicinal Chemistry and Drug Development
While direct pharmacological data on 2-amino-5-cyclohexylpentanoic acid are sparse, its structural analogs demonstrate promising therapeutic potential:
Neuroprotective Agents
Peptides incorporating cyclohexyl-modified residues exhibit enhanced blood-brain barrier penetration, making them candidates for neurodegenerative disease therapeutics . For instance, cyclohexyl-containing analogs of neuropeptide Y show 40% greater brain uptake than phenyl-substituted counterparts .
Antimicrobial Peptides
Hydrophobic cyclohexyl side chains augment membrane disruption in gram-positive bacteria. A recent study reported MIC values of 2–4 µg/mL for cyclohexyl-modified defensin analogs, outperforming native peptides by 8-fold .
Comparative Analysis with Structural Analogs
The cyclohexyl group’s impact becomes evident when compared to other substituents:
Table 4: Side Chain Effects on Peptide Properties
| Property | Cyclohexyl | Phenyl |
|---|---|---|
| LogP | 3.2 | 2.8 |
| α-Helicity Retention | 92% | 78% |
| Serum Stability (t₁/₂) | 12.3 h | 8.7 h |
These data underscore the cyclohexyl group’s unique ability to balance hydrophobicity and structural stability .
Research Gaps and Future Directions
Despite its synthetic utility, critical knowledge gaps persist:
-
Biological Activity Profiling: Systematic studies on the parent compound’s receptor interactions are lacking.
-
In Vivo Pharmacokinetics: Long-term toxicity and metabolic fate of cyclohexyl-containing peptides remain uncharacterized.
-
Enantiomer-Specific Effects: Differential bioactivities of (R)- and (S)-forms warrant investigation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume